molecular formula C10H14N2O6 B103428 Cyclo(-glu-glu) CAS No. 16691-00-2

Cyclo(-glu-glu)

Cat. No. B103428
CAS RN: 16691-00-2
M. Wt: 258.23 g/mol
InChI Key: NDCKGUDRHBPJAQ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(-glu-glu), a cyclic dipeptide also known as a diketopiperazine, is a compound formed by the cyclization of two glutamic acid residues. This compound is of interest due to its potential applications in various fields, including material science and biochemistry. The cyclic structure of cyclo(-glu-glu) and its derivatives have been studied for their ability to form gels, which can be used as organo- and hydrogelators, and for their unique physical and chemical properties .

Synthesis Analysis

The synthesis of cyclo(-glu-glu) derivatives involves coupling reactions of protected amino acids followed by cyclization and deprotection steps. For instance, cyclo(l-Lys-l-Glu) derivatives were synthesized through the coupling of protecting l-lysine with l-glutamic acid, leading to efficient gelators for a variety of solvents . Similarly, mono- and disubstituted cyclo(L-Glu-L-Glu) derivatives were synthesized using tyramine, tyrosine, and phenylalanine, which displayed diverse gelation capabilities . The synthesis of these cyclic peptides is crucial for their application as model systems in studying enzyme mechanisms and for the development of materials with specific properties .

Molecular Structure Analysis

The molecular structure of cyclo(-glu-glu) derivatives has been analyzed using various techniques, including X-ray diffraction, vibrational spectroscopy, and computational modeling. For example, the crystal structure of cyclo(L-Glu-L-Glu) revealed two different polymorphic forms with distinct hydrogen-bonding patterns, which significantly affect their vibrational modes . The molecular conformation of these cyclic peptides is important for understanding their self-assembly and gelation behavior .

Chemical Reactions Analysis

Cyclo(-glu-glu) derivatives undergo spontaneous chemical reactions under certain conditions, which can alter their physical properties. For instance, a Schiff base formation was observed in an organogel from a cyclo(l-Lys-l-Glu) derivative in acetone, leading to a color change and increased mechanical strength . These reactions are significant for the development of responsive materials that can change properties in response to environmental stimuli.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclo(-glu-glu) derivatives are influenced by their molecular structure and the presence of substituents. These compounds have been shown to possess gelation capabilities, forming robust gels in various organic solvents and water. The gelation process is driven by hydrogen bonding and π-π stacking interactions, which lead to the formation of three-dimensional fibrous network structures . The thixotropic behavior of these gels, which allows them to recover their structure after being disturbed, has also been observed, particularly in the racemate of chiral OFm monosubstituted cyclo(Glu-Glu) derivatives . These properties make cyclo(-glu-glu) derivatives attractive for applications in drug delivery, tissue engineering, and as scaffolds for catalysis .

Scientific Research Applications

Vibrational Spectroscopy and Crystal Structure

  • Cyclo(-Glu-Glu) has been crystallized in two polymorphic forms, both monoclinic but with different space groups. Vibrational modes, including Raman scattering and FT-IR spectroscopic studies, were conducted to understand its hydrogen-bonding patterns. The geometry of Cyclo(-Glu-Glu) aligns well with X-ray crystallographic structures, aiding in the analysis of its vibrational spectra (Mendham et al., 2010).

Enzyme Models

  • Cyclo(His–Glu–Cys-D-Phe–Gly)2, related to Cyclo(-Glu-Glu), was synthesized as an esterase model. Its esterase-like activity was significantly higher than its linear decapeptide counterpart, providing insights into enzyme action mechanisms (Nakajima & Okawa, 1973).

Coordination Polymers

  • A study on cyclo(Gly-l-Ser-l-Pro-l-Glu) [cyclo(GSPE)], a variant of Cyclo(-Glu-Glu), revealed its role in forming a 3D network in coordination with lead ions. This study highlights the potential of cyclo(GSPE) in creating new classes of macrocyclic complexes (Chakraborty et al., 2013).

Antitumor Agents

  • Cyclic tripeptide homologs of glutathione, closely related to Cyclo(-Glu-Glu), were synthesized as potential antitumor agents. Their cytotoxic activities against various human tumor cell lines were evaluated, contributing to the development of new antitumor treatments (Sheh et al., 2009).

Antimicrobial Activity

  • Marine-derived cyclic tetrapeptides, including cyclo(Gly-l-Ser-l-Pro-l-Glu), were synthesized and their antitumor and antibiotic activities were assessed. These studies demonstrate the potential of cyclic tetrapeptides in addressing antibiotic-resistant bacteria and cancer cell lines (Chakraborty et al., 2015).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would cover potential areas for future research involving the compound, such as new synthetic methods, applications, or investigations into its properties or mechanisms of action.


I hope this general outline is helpful. If you have a specific compound in mind, please provide more details and I’ll do my best to provide a more specific analysis.


properties

IUPAC Name

3-[(2S,5S)-5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCKGUDRHBPJAQ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428619
Record name AC1OLRH5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-glu-glu)

CAS RN

16691-00-2
Record name AC1OLRH5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclo(-glu-glu)
Reactant of Route 2
Cyclo(-glu-glu)
Reactant of Route 3
Cyclo(-glu-glu)
Reactant of Route 4
Cyclo(-glu-glu)
Reactant of Route 5
Cyclo(-glu-glu)
Reactant of Route 6
Cyclo(-glu-glu)

Citations

For This Compound
45
Citations
L Wang, X Jin, L Ye, A Zhang, D Bezuidenhout… - Langmuir, 2017 - ACS Publications
Both chiral OFm monosubstituted cyclo(l-Glu-l-Glu) and cyclo(d-Glu-d-Glu) display a robust gelation ability in a variety of organic solvents and water. In contrast to an individual …
Number of citations: 17 pubs.acs.org
Y FUSAOKA, E OZEKI, S KIMURA… - International Journal of …, 1989 - Wiley Online Library
Cyclic di‐ and tetrapeptides bearing carboxyl or carboxylate groups, cyclo[Glu(OBzl)‐Glu(OMe)], cyclo [Glu‐Glu(OMe)], cyclo(Glu‐Glu), cyclo[Glu(OMe)‐Pro) 2 and cyclo(Glu‐Pro) 2 …
Number of citations: 22 onlinelibrary.wiley.com
Y Zhu, M Tang, X Shi, Y Zhao - International Journal of …, 2007 - Wiley Online Library
The preferred conformations of cyclic dipeptides were first studied systemically using the density functional theory (DFT) B3LYP method at the 6‐31G(d) level. The structural …
Number of citations: 50 onlinelibrary.wiley.com
M Jaber, T Georgelin, H Bazzi… - The Journal of …, 2014 - ACS Publications
The present study examines the selective adsorption and polymerization of two amino acids, glutamic acid (Glu) and arginine (Arg), on a cationic clay mineral, montmorillonite (Mt). Two …
Number of citations: 68 pubs.acs.org
M Colak - Journal of Materials Science, 2022 - Springer
In this study, an efficient glutamic acid-based cyclic (Glu-Glu) phase-selective organogelator diketopiperazine has been synthesized by a one-step reaction between l-glutamic acid and …
Number of citations: 7 link.springer.com
C Kang, J Zhang, M Xue, X Li… - Molecular …, 2023 - spandidos-publications.com
The alteration of metabolism is essential for the initiation and progression of numerous types of cancer, including colorectal cancer (CRC). Metabolomics has been used to study CRC. …
Number of citations: 8 www.spandidos-publications.com
M Scarel, S Marchesan - Molecules, 2021 - mdpi.com
Cyclodipeptides (CDPs) or 2,5-diketopiperazines (DKPs) can exert a variety of biological activities and display pronounced resistance against enzymatic hydrolysis as well as a …
Number of citations: 25 www.mdpi.com
A Brack - Origins of Life and Evolution of the Biosphere, 1987 - Springer
Oligopeptides essential to primitive cells could not be obtained just by raising the background noise of organic compounds produced by a prebiotic chemistry working at random. …
Number of citations: 100 link.springer.com
A Brack - Origins of life, 1984 - Springer
… The peptides y-Glu-Glu, pyro Glu-Glu and cyclo Glu-Glu show up at the same ionic strength but they differ from ~-Glu-Glu. Figure 2 indicates that no detectable amount of y-Glu-Glu is …
Number of citations: 18 link.springer.com
A Polese, DJ Anderson, G Millhauser… - Journal of the …, 1999 - ACS Publications
We have designed and synthesized by solution methods two simple two-helix bundles based on a conformationally constrained cyclo-dipeptide template to the side chains of which two …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.